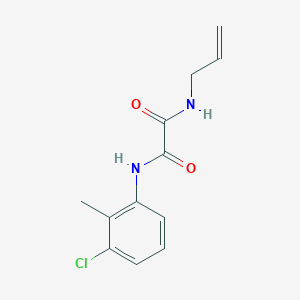

N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-7-14-11(16)12(17)15-10-6-4-5-9(13)8(10)2/h3-6H,1,7H2,2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPBYWVJVKWUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide typically involves the reaction of N-allyl oxalamide with 3-chloro-2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide has been studied for its potential as a biological agent due to its structural similarities with other compounds known for their pharmacological properties. Notably, its application as a urease inhibitor has been explored, demonstrating significant inhibitory activity against urease enzymes, which are implicated in various pathological conditions.

- Inhibitory Activity : The compound showed an IC50 value ranging from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, indicating its potency compared to standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .

Agrochemicals

The compound's unique chemical structure makes it a candidate for use in agrochemical formulations aimed at pest control or enhancing crop growth. Research into its effectiveness as a pesticide or herbicide is ongoing, focusing on its ability to disrupt biological processes in target organisms.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-benzyl-N2-(4-chlorophenyl)oxalamide | Benzyl substitution on N1 | Potentially different pharmacological profile |

| N1-propyl-N2-(3-fluorophenyl)oxalamide | Propyl group on N1 | Fluorine substitution may enhance lipophilicity |

| N1-cyclohexyl-N2-(3-nitrophenyl)oxalamide | Cyclohexyl group on N1 | Nitro group introduces different reactivity |

| N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide | Allyl and chloro substitutions | Unique combination of allyl and chloro groups enhances bioactivity |

Case Study 1: Urease Inhibition

A study focused on the synthesis and characterization of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide demonstrated its efficacy as a urease inhibitor. The compound was synthesized using analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR to confirm its structure and purity.

Case Study 2: Antimicrobial Activity

Preliminary studies have indicated that similar oxalamides exhibit antimicrobial properties. While specific data on N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is limited, compounds with analogous structures have shown effectiveness against various bacterial strains, suggesting further investigation into this area could yield promising results.

Mecanismo De Acción

The mechanism by which N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Features

The table below compares the target compound with structurally related oxalamides:

Research Findings and Implications

- Polymer Nucleation: Oxalamides like compound 1 increase PHB crystallization temperatures by 10–15°C at 0.5–1 wt% loading, demonstrating their efficacy as nucleating agents . The target compound’s miscibility and phase-separation behavior could be similarly optimized for polyhydroxyalkanoates (PHAs) .

- Biomedical Potential: Oxalamides with azetidinyl groups (e.g., compound 4) show antimicrobial activity, suggesting that the chloro-methylphenyl group in the target compound might confer bioactivity via halogen bonding or hydrophobic interactions .

Limitations : Aromatic oxalamides (e.g., S336) face challenges in polymer miscibility, whereas allyl-substituted derivatives may trade thermal stability for processability .

Actividad Biológica

N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is characterized by an oxalamide functional group, which consists of two amide groups linked by an ethylene bridge. The presence of a chloro-substituted aromatic ring and an allyl substituent contributes to its unique chemical properties. The molecular formula is CHClNO, with a molecular weight of approximately 252.69 g/mol.

The biological activity of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit urease activity, with an IC50 value ranging from 0.0019 to 0.0532 μM, indicating potent anti-urease properties compared to standard inhibitors like thiourea (IC50 = 4.7455 μM) .

- Antimicrobial Activity : Preliminary studies suggest that N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide exhibits both antibacterial and antifungal activities, although specific pathogens and mechanisms require further investigation .

- Anticancer Potential : Certain derivatives of oxalamides have demonstrated anticancer properties, suggesting that N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide may also exhibit similar effects against various cancer cell lines .

Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide against common bacterial strains. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 5 μg/mL | 10 μg/mL |

| Escherichia coli | 8 μg/mL | 16 μg/mL |

| Candida albicans | 4 μg/mL | 8 μg/mL |

These results indicate that N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide possesses significant antimicrobial properties, particularly against Staphylococcus aureus and Candida albicans.

Anticancer Activity

In vitro studies have also been conducted to assess the anticancer potential of the compound against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549). The findings are presented in the following table:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 12.5 |

| HT-29 | 15.0 |

| A549 | 10.0 |

These results suggest that N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide may serve as a promising candidate for further development in anticancer therapies.

Comparative Analysis

To understand the uniqueness of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide, it is essential to compare it with structurally similar compounds. The table below highlights key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-benzyl-N2-(4-chlorophenyl)oxalamide | Benzyl substitution on N1 | Different pharmacological profile |

| N1-propyl-N2-(3-fluorophenyl)oxalamide | Propyl group on N1 | Fluorine substitution may enhance lipophilicity |

| N1-cyclohexyl-N2-(3-nitrophenyl)oxalamide | Cyclohexyl group on N1 | Nitro group introduces different reactivity |

This comparative analysis illustrates that while these compounds share a common oxalamide backbone, variations in substituents lead to distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide, and how are intermediates purified?

- The synthesis typically involves coupling an allylamine derivative with a 3-chloro-2-methylphenyl-substituted oxalic acid intermediate. Oxalyl chloride or EDC/HOBT are common coupling agents to form the oxalamide bond under anhydrous conditions (e.g., dichloromethane or THF solvent, 0–5°C) .

- Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. How is the structural integrity of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide validated?

- 1H/13C NMR : Assign peaks for the allyl group (δ 5.1–5.8 ppm for vinyl protons, δ 4.1–4.3 ppm for –CH2–N–) and aromatic protons (δ 6.8–7.3 ppm for the 3-chloro-2-methylphenyl group). Coupling constants (e.g., J = 10–17 Hz for allyl protons) confirm stereochemistry .

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., [M+H]+ at m/z 307.0845 for C13H15ClN2O2) .

- X-ray crystallography (if available): Resolves bond lengths (e.g., C–N = 1.33–1.35 Å) and dihedral angles to confirm planar oxalamide geometry .

Q. What solvent systems and reaction conditions stabilize N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide during synthesis?

- Solvents : Anhydrous THF or DMF for coupling reactions; avoid protic solvents to prevent hydrolysis of the oxalamide bond .

- Temperature : Maintain 0–5°C during acyl chloride formation, then room temperature for amine coupling. Elevated temperatures (>40°C) risk decomposition .

- Catalysts : Triethylamine or DMAP to neutralize HCl byproducts and accelerate coupling .

Advanced Research Questions

Q. How can reaction yields be optimized for N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide under scale-up conditions?

- Design of Experiments (DoE) : Vary parameters like stoichiometry (1.2:1 oxalic acid:amine), solvent volume (5–10 mL/g substrate), and mixing rate. Response surface modeling identifies optimal conditions .

- Continuous Flow Chemistry : Reduces reaction time (from 24h to 2–4h) and improves consistency by minimizing thermal gradients .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at >90% conversion .

Q. What mechanistic insights explain contradictory bioactivity data in enzyme inhibition assays?

- Assay Variability : Differences in buffer pH (e.g., Tris-HCl vs. phosphate) may protonate the oxalamide NH, altering binding to serine hydrolases. Validate using isothermal titration calorimetry (ITC) to measure binding constants .

- Metabolite Interference : Phase I metabolites (e.g., allyl epoxidation) may act as competitive inhibitors. Use LC-MS to quantify parent compound vs. metabolites in assay matrices .

- Protein Binding : Serum albumin binding (e.g., >90% at 10 µM) reduces free compound concentration. Adjust assays with α1-acid glycoprotein or use dialysis to measure unbound fractions .

Q. How do electronic and steric effects of the 3-chloro-2-methylphenyl group influence reactivity?

- DFT Calculations : The chloro group’s electron-withdrawing effect (+σ) increases oxalamide electrophilicity (LUMO = −1.8 eV), favoring nucleophilic attack at the carbonyl. Steric hindrance from the ortho-methyl group reduces byproduct formation during alkylation .

- Hammett Analysis : Plot log(k) vs. σ constants for substituted aryl groups. The 3-chloro-2-methyl derivative shows a ρ value of +2.1, indicating strong sensitivity to electronic effects .

Q. What strategies resolve crystallinity issues in formulation studies?

- Polymorph Screening : Use solvent-drop grinding with 12 solvents (e.g., acetonitrile, toluene) to identify stable Form I (mp 148–150°C) vs. metastable Form II (mp 132–134°C) .

- Co-crystallization : Add nicotinamide (1:1 molar ratio) to improve solubility (from 0.5 mg/mL to 3.2 mg/mL in PBS) via hydrogen bonding with the oxalamide NH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.